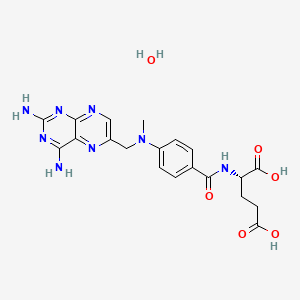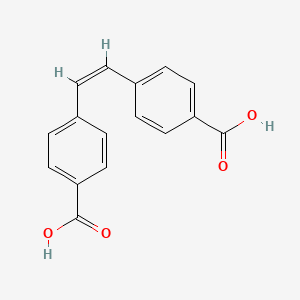
6-Chloronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloronicotinic acid, with the chemical formula C₆H₄ClNO₂, is a chlorinated derivative of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid or its derivatives. For example, 6-hydroxynicotinic acid can be chlorinated to produce this compound . Another method involves the cyclization of acrolein derivatives followed by chlorination .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of nicotinic acid using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form 6-aminonicotinic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 6-aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acids.
Scientific Research Applications
6-Chloronicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
6-Chloronicotinic acid exerts its effects primarily through interactions with nicotinic acetylcholine receptors. These receptors are involved in neurotransmission and play a crucial role in the nervous system. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways. This mechanism is particularly relevant in the context of its use in neonicotinoid insecticides, where it targets the nervous system of insects .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Acetamiprid: Another neonicotinoid with similar applications and mechanisms of action.
Thiamethoxam: A systemic insecticide with a similar structure and function.
Uniqueness
6-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its chlorine atom at the 6-position makes it a versatile intermediate for various chemical syntheses, distinguishing it from other nicotinic acid derivatives .
Properties
CAS No. |
5626-23-8 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)

![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)


